molecular formula C28H30O6 B13442181 Rhodomyrtosone I

Rhodomyrtosone I

Cat. No.: B13442181
M. Wt: 462.5 g/mol
InChI Key: IUCQPLXKIAOHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodomyrtosone I is a natural compound isolated from the leaves of Rhodomyrtus tomentosa, a plant native to Southeast Asia. This compound belongs to the acylphloroglucinol family and has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodomyrtosone I involves several steps, starting from readily available precursors. One common route includes the use of acetylphloroglucinol as a starting material. The synthetic process typically involves:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale synthesis would likely involve optimizing the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and greener oxidation methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Rhodomyrtosone I undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Rhodomyrtosone I has a wide range of scientific research applications:

Mechanism of Action

Rhodomyrtosone I exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the membrane integrity, leading to the leakage of cellular contents and eventual cell death. This compound also inhibits the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus, making the bacteria more susceptible to oxidative stress .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its potent activity against multidrug-resistant Gram-positive bacteria and its unique mechanism of disrupting bacterial cell membranes. Its ability to inhibit staphyloxanthin biosynthesis further enhances its antimicrobial efficacy .

Properties

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

IUPAC Name

6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione

InChI

InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3

InChI Key

IUCQPLXKIAOHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O

Origin of Product

United States

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